1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an amine group, a pyridazin group, and a phenylurea group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions . For example, amine groups can participate in acid-base reactions, and pyridazin groups can undergo electrophilic aromatic substitution.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific molecular structure. For example, the presence of an amine group could make the compound basic, and the presence of multiple ring structures could affect its solubility.Scientific Research Applications
Formation and Reactivity
Compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) demonstrate the importance of understanding the chemical reactions and pathways leading to the formation of complex structures, including the role of lipids and carbohydrates in these processes. These insights can be pivotal in the synthesis of new chemical entities with desired properties (Zamora & Hidalgo, 2015).
Biological Activity
Research on compounds like ABT-963, a vicinally disubstituted pyridazinone, highlights the therapeutic potential of chemical compounds in treating inflammation and pain associated with conditions like arthritis. The selectivity and efficacy of these compounds in inhibiting specific enzymes or pathways can guide the development of new drugs (Asif, 2016).
Antioxidant Capacity
The ABTS/PP Decolorization Assay review discusses the mechanisms through which certain compounds can exhibit antioxidant properties, including the formation of adducts with radicals. Understanding these pathways is essential for developing new antioxidants for food preservation, pharmaceuticals, or cosmetic applications (Ilyasov et al., 2020).
Environmental Fate and Toxicity
The environmental persistence and potential toxicity of chemical compounds, including degradation products of widely used herbicides, are crucial for assessing their safety and environmental impact. Studies on phenylurea herbicides, for instance, emphasize the importance of understanding biodegradation pathways and the role of microbial communities in mitigating the environmental presence of hazardous chemicals (Hussain et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-5-9-17(22-14)24-18-11-10-16(25-26-18)20-12-13-21-19(27)23-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,25)(H2,21,23,27)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWYIOJJOCUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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